3-[(2-Ethoxyethoxy)methyl]piperidine CAS number search
3-[(2-Ethoxyethoxy)methyl]piperidine CAS number search
An In-depth Technical Guide to the Synthesis and Potential Applications of 3-[(2-Ethoxyethoxy)methyl]piperidine and its Analogs
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Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and potential therapeutic applications of 3-alkoxymethylpiperidine derivatives, with a specific focus on the representative molecule, 3-[(2-Ethoxyethoxy)methyl]piperidine. While a specific CAS number for this exact compound is not readily found in public databases, suggesting its status as a novel or less-common entity, its structural analogs have shown significant promise in various therapeutic areas. This document will therefore serve as a foundational resource, detailing a robust synthetic protocol for this class of compounds and exploring their potential in drug discovery based on established principles of medicinal chemistry.
Introduction: The Significance of the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a fundamental structural unit in the design of therapeutic agents.[1] Its conformational flexibility and ability to be substituted at various positions allow for the precise orientation of functional groups to interact with biological targets.[2] Furthermore, the nitrogen atom is typically protonated at physiological pH, enabling strong ionic interactions with receptors and enzymes.[4] These favorable physicochemical properties have led to the incorporation of the piperidine ring in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, pain management, and infectious diseases.[4][5][6][7]
The 3-substituted piperidines are a particularly important subclass. The introduction of substituents at the 3-position can significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[8] This guide focuses on 3-alkoxymethylpiperidines, a group of compounds characterized by an ether linkage at the 3-position's methyl group. The flexible and polar ether side chain can enhance solubility and provide additional hydrogen bond acceptor sites, potentially improving drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Physicochemical Properties of 3-Alkoxymethylpiperidine Analogs
While specific experimental data for 3-[(2-Ethoxyethoxy)methyl]piperidine is unavailable, we can infer its likely properties based on its structure and data from closely related analogs.
| Property | Predicted/Analogous Value | Significance in Drug Design |
| Molecular Formula | C10H21NO2 | Defines the elemental composition. |
| Molecular Weight | 187.28 g/mol | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 38.7 Ų (Predicted) | A key indicator of blood-brain barrier permeability and intestinal absorption. |
| logP (Octanol-Water Partition Coefficient) | 1.5-2.5 (Predicted) | Measures lipophilicity, affecting membrane permeability and solubility. |
| pKa (of the piperidine nitrogen) | 9.0 - 10.5 | Determines the ionization state at physiological pH, crucial for receptor binding. |
Synthesis of 3-[(2-Ethoxyethoxy)methyl]piperidine: A Detailed Protocol
A robust and efficient synthesis of 3-[(2-Ethoxyethoxy)methyl]piperidine can be achieved via a two-step process starting from the commercially available (S)- or (R)-piperidin-3-yl)methanol or the racemic mixture. The key transformation is the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[9][10][11]
Proposed Synthetic Pathway
The synthesis involves the deprotonation of the hydroxyl group of (piperidin-3-yl)methanol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with 2-bromoethyl ethyl ether.[12] An N-protection strategy (e.g., with a Boc group) is recommended to prevent side reactions at the piperidine nitrogen.
Caption: Synthetic workflow for 3-[(2-Ethoxyethoxy)methyl]piperidine.
Step-by-Step Experimental Protocol
Step 1: N-Protection of (Piperidin-3-yl)methanol
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To a solution of (piperidin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et3N, 1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-(piperidin-3-yl)methanol.
Step 2: Williamson Ether Synthesis
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-(piperidin-3-yl)methanol (1.0 eq) in anhydrous THF.
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Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and flammable.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Add 2-bromoethyl ethyl ether (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to reflux (approximately 65-70 °C) and maintain for 4-6 hours, monitoring by TLC.
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Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-[(2-ethoxyethoxy)methyl]piperidine.
Step 3: N-Deprotection
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Dissolve the purified N-Boc protected intermediate in DCM.
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Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
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Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
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Concentrate the reaction mixture under reduced pressure.
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If using TFA, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to obtain the free base. If using HCl, the hydrochloride salt can be isolated directly.
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Purify as needed to yield the final product, 3-[(2-ethoxyethoxy)methyl]piperidine.
Potential Applications in Drug Development
The piperidine scaffold is a versatile platform for developing drugs for a multitude of therapeutic targets.[1][3][6] The introduction of the 3-[(2-ethoxyethoxy)methyl] side chain can modulate the pharmacological activity in several ways, making this class of compounds interesting for various research areas.
Caption: The piperidine scaffold targets a diverse range of pharmacological classes.
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Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, feature a piperidine ring.[6][13] The 3-substituted piperidine framework is a known modulator of dopamine and serotonin receptors.[14] The ethoxyethoxy side chain could enhance blood-brain barrier penetration and fine-tune receptor binding.
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Oncology: Piperidine derivatives have been successfully developed as anticancer agents, particularly as kinase inhibitors.[5][6] The piperidine core can serve as a scaffold to orient functional groups towards the ATP-binding pocket of kinases.
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Pain Management: The piperidine structure is central to potent analgesics, such as fentanyl and its analogs.[4][7] Novel 3-substituted piperidines could be explored for their potential as opioid or non-opioid analgesics.
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Neurodegenerative Diseases: Compounds like Donepezil, which contains a piperidine moiety, are used in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase.[4] The structural features of 3-alkoxymethylpiperidines make them interesting candidates for the development of new agents for neurodegenerative disorders.
Safety and Handling
Piperidine derivatives should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
While 3-[(2-Ethoxyethoxy)methyl]piperidine may be a novel chemical entity, its structural framework is built upon the well-established and highly successful piperidine scaffold. This guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route is robust and relies on well-understood chemical transformations. The potential for this class of molecules to interact with a wide range of biological targets makes them attractive candidates for further investigation in drug discovery programs. Researchers are encouraged to utilize the protocols and insights presented here to synthesize and evaluate these promising compounds.
References
-
Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B, 1134-1139. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Organic Chemistry Research. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-237. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Bouzide, A., & Sauvé, G. (1997). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 2(3), 63-75. [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 8(1), 329-334. [Link]
-
Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]
-
Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
- 13. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
